molecular formula C17H15F3N2O2 B3865108 2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide CAS No. 5552-78-3

2-methoxy-2-phenyl-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B3865108
CAS No.: 5552-78-3
M. Wt: 336.31 g/mol
InChI Key: WRNIIZYDSRMLQC-SRZZPIQSSA-N
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Description

2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, a phenyl ring, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves the condensation of 2-methoxy-2-phenylacetohydrazide with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
  • 2-methoxy-2-phenyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Uniqueness

2-methoxy-2-phenyl-N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-methoxy-2-phenyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-24-15(13-7-3-2-4-8-13)16(23)22-21-11-12-6-5-9-14(10-12)17(18,19)20/h2-11,15H,1H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNIIZYDSRMLQC-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416934
Record name AC1NSW7K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-78-3
Record name AC1NSW7K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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